17-Ketotrilostane is a steroid compound that serves as a significant metabolite of trilostane, which is primarily used in veterinary medicine for treating conditions such as hyperadrenocorticism in dogs. It exhibits higher potency than its parent compound, trilostane, in inhibiting cortisol and corticosterone secretion. This compound has garnered attention due to its effectiveness and potential in therapeutic applications.
17-Ketotrilostane is classified under steroid compounds, specifically as a ketone derivative of trilostane. Trilostane itself is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase, which plays a crucial role in steroidogenesis. The compound is derived from the metabolic processes involving trilostane and has been studied for its pharmacological properties and mechanisms of action.
The synthesis of 17-ketotrilostane can be achieved through various chemical routes that involve the oxidation of trilostane. One common method includes using oxidizing agents such as potassium permanganate or chromium trioxide to facilitate the conversion of the hydroxyl group in trilostane to a ketone functional group, resulting in the formation of 17-ketotrilostane.
The process typically requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity of the product. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of both trilostane and its ketone metabolite during synthesis.
The molecular formula for 17-ketotrilostane is C20H28O3, with a molecular weight of approximately 316.44 g/mol. Its structure features a steroid backbone with a ketone group at the 17-position, which is critical for its biological activity.
Key structural data include:
17-Ketotrilostane participates in various biochemical reactions primarily related to steroid metabolism. As an active metabolite of trilostane, it acts as an inhibitor of steroidogenic enzymes, thereby reducing the synthesis of glucocorticoids and mineralocorticoids.
In vitro studies have shown that 17-ketotrilostane exhibits significantly higher potency than trilostane itself in inhibiting cortisol secretion from adrenal tissues. Specifically, it has been reported to be approximately 4.9 times more effective at inhibiting cortisol secretion compared to trilostane .
The mechanism of action for 17-ketotrilostane involves the inhibition of key enzymes in the steroid biosynthesis pathway. It primarily inhibits 3β-hydroxysteroid dehydrogenase, which is responsible for converting pregnenolone to progesterone and dehydroepiandrosterone to androstenedione. By blocking this enzyme's activity, 17-ketotrilostane effectively reduces the production of cortisol and other related steroids.
Pharmacodynamic studies indicate that the concentration required for a 50% inhibition of cortisol secretion is significantly lower for 17-ketotrilostane compared to trilostane . This enhanced potency suggests that it may serve as a more effective therapeutic agent in managing conditions related to excessive adrenal hormone production.
These properties are essential for formulating dosage forms suitable for clinical use.
17-Ketotrilostane has significant applications in veterinary medicine, particularly for treating hyperadrenocorticism (Cushing's disease) in dogs. Its ability to effectively inhibit cortisol production makes it valuable in managing symptoms associated with this condition.
Additionally, ongoing research explores its potential applications in other areas such as:
17-Ketotrilostane (17-keto-4α,5-epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile) is the primary active metabolite of the steroidogenesis inhibitor trilostane. This biotransformation occurs via oxidation at the C17 position, catalyzed by hepatic dehydrogenases, notably 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms [1] [8]. In vitro studies demonstrate that this conversion is rapid and efficient: within minutes of trilostane exposure, 17-ketotrilostane appears in plasma at concentrations 3-fold higher than the parent compound [1] [5]. Crucially, 17-ketotrilostane exhibits significantly greater inhibitory potency against adrenal steroidogenic enzymes than trilostane. Ex vivo studies using canine adrenal tissue revealed that 17-ketotrilostane is 4.9 times more potent than trilostane in inhibiting cortisol secretion (IC50 = 98.4 ng/mL vs. 480 ng/mL) and 2.4 times more potent for corticosterone inhibition (IC50 = 39.6 ng/mL vs. 95.0 ng/mL) [5].
Table 1: Comparative Inhibitory Potency of Trilostane vs. 17-Ketotrilostane
Steroid Hormone | Trilostane IC50 (ng/mL) | 17-Ketotrilostane IC50 (ng/mL) | Potency Ratio (17-KT:T) |
---|---|---|---|
Cortisol | 480 | 98.4 | 4.9 |
Corticosterone | 95.0 | 39.6 | 2.4 |
Aldosterone | Not reported | Not reported | — |
While the liver is the primary site of trilostane metabolism, extrahepatic tissues contribute significantly to 17-ketotrilostane formation and activity. Hepatic cytochrome P450 enzymes initiate oxidation, but adrenal glands themselves possess metabolic capacity, enabling localized production of 17-ketotrilostane directly at the site of steroidogenesis inhibition [1] [3]. This compartmentalization explains the drug’s efficacy despite trilostane’s short plasma half-life (1.2 hours). Metabolism involves phase I oxidation followed by phase II conjugation, with renal and biliary excretion of metabolites [1] [8]. Notably, 17-ketotrilostane circulates at higher concentrations than trilostane due to both efficient conversion and its longer persistence in the bloodstream [1]. The major elimination route for conjugated metabolites is renal, while unconjugated forms undergo enterohepatic recirculation [8].
A key pharmacological characteristic is the bidirectional interconversion between trilostane and 17-ketotrilostane, creating a dynamic equilibrium. Pharmacokinetic studies in rats demonstrate that administering either compound results in rapid appearance of the other in plasma [8]. This reversibility suggests enzymatic redundancy in the 17β-HSD system, allowing reduction of 17-ketotrilostane back to trilostane alongside the primary oxidative pathway [1] [8]. The interconversion follows trie xponential kinetics, with both compounds cleared from blood within 6–8 hours, though equilibrium concentrations favor 17-ketotrilostane [1]. This "futile cycle" prolongs the effective adrenal inhibitory activity beyond what would be expected from either compound alone, as the system maintains a reservoir of active inhibitor [8]. Mathematical modeling of rat data indicates the interconversion rate constants are sufficiently high to maintain steady-state ratios during chronic dosing.
Significant interspecies differences impact 17-ketotrilostane’s formation and efficacy:
Table 2: Species-Specific Metabolic Characteristics of 17-Ketotrilostane
Species | Peak [17-KT] Post-Dose | Primary Excretion Route | Key Metabolic Enzymes | Notable Features |
---|---|---|---|---|
Dog | 1.5 hours | Renal | Hepatic 17β-HSD, adrenal enzymes | High 17-KT:T potency ratio (4.9:1) |
Human | 2–4 hours | Renal (conjugates) | Hepatic 17β-HSD | Historical use in Cushing’s syndrome |
Rat | 30–60 minutes | Fecal | Hepatic reductases/oxidases | Reversible equilibrium established |
Cattle | Not studied | — | Putative 17β-HSD variants | Genomic predictions only [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7